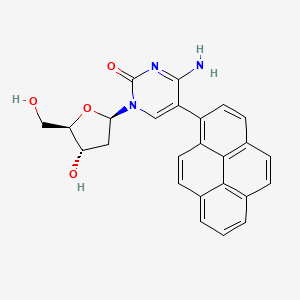

Cytidine, 2'-deoxy-5-(1-pyrenyl)-

Description

BenchChem offers high-quality Cytidine, 2'-deoxy-5-(1-pyrenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2'-deoxy-5-(1-pyrenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

654668-75-4 |

|---|---|

Molecular Formula |

C25H21N3O4 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pyren-1-ylpyrimidin-2-one |

InChI |

InChI=1S/C25H21N3O4/c26-24-18(11-28(25(31)27-24)21-10-19(30)20(12-29)32-21)16-8-6-15-5-4-13-2-1-3-14-7-9-17(16)23(15)22(13)14/h1-9,11,19-21,29-30H,10,12H2,(H2,26,27,31)/t19-,20+,21+/m0/s1 |

InChI Key |

VHEUDDUHWFKFRD-PWRODBHTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-deoxy-5-(1-pyrenyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the fluorescent nucleoside analog, 2'-deoxy-5-(1-pyrenyl)cytidine. This molecule holds significant potential in various research and development applications, particularly as a fluorescent probe for studying DNA structure and dynamics, and in the development of novel diagnostic and therapeutic agents. This document outlines a plausible synthetic route based on established palladium-catalyzed cross-coupling reactions and details the expected characterization data.

Synthesis of 2'-deoxy-5-(1-pyrenyl)cytidine

The synthesis of 2'-deoxy-5-(1-pyrenyl)cytidine can be achieved through a multi-step process, beginning with a halogenated derivative of 2'-deoxycytidine. The key transformation involves a palladium-catalyzed cross-coupling reaction to introduce the pyrene moiety at the 5-position of the cytidine base. Common and effective methods for this type of carbon-carbon bond formation include the Sonogashira, Heck, and Suzuki-Miyaura reactions.

A generalized synthetic scheme is presented below, followed by a detailed experimental protocol for a Sonogashira coupling approach, which is a widely used and robust method for introducing alkynyl groups, which can be subsequently reduced to the desired alkyl linkage or used as a linker itself.

Synthetic Workflow

Caption: Synthetic workflow for 2'-deoxy-5-(1-pyrenyl)cytidine.

Experimental Protocol: Sonogashira Coupling Approach

This protocol is adapted from established procedures for the synthesis of analogous pyrene-modified nucleosides.

Step 1: Protection of 5-iodo-2'-deoxycytidine

-

Dissolve 5-iodo-2'-deoxycytidine in anhydrous pyridine.

-

Add a slight excess of a suitable protecting group reagent for the hydroxyl groups, such as tert-butyldimethylsilyl chloride (TBDMSCl) or dimethoxytrityl chloride (DMTCl), and stir at room temperature until the reaction is complete (monitored by TLC).

-

Protect the exocyclic amino group, for example, by reacting with benzoyl chloride.

-

Work up the reaction mixture and purify the protected nucleoside by column chromatography.

Step 2: Sonogashira Coupling with 1-ethynylpyrene

-

Dissolve the protected 5-iodo-2'-deoxycytidine and 1-ethynylpyrene in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (TEA).

-

Add a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, such as copper(I) iodide (CuI).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Treat the protected 2'-deoxy-5-(1-pyrenylethynyl)cytidine with a suitable deprotecting agent. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is effective. For DMT and benzoyl groups, treatment with concentrated ammonium hydroxide is typically used.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

-

Evaporate the solvent and purify the final product.

Step 4: Purification

-

The final product, 2'-deoxy-5-(1-pyrenyl)cytidine, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Characterization of 2'-deoxy-5-(1-pyrenyl)cytidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis and Fluorescence Spectroscopy.

Characterization Workflow

Caption: Workflow for the characterization of 2'-deoxy-5-(1-pyrenyl)cytidine.

Spectroscopic Data

The following tables summarize the expected quantitative data for 2'-deoxy-5-(1-pyrenyl)cytidine based on data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 1: NMR Spectroscopic Data (Expected Chemical Shifts in ppm)

| Proton/Carbon | Expected Chemical Shift (δ) |

| ¹H NMR | |

| H-6 (cytidine) | ~ 8.0 - 8.5 |

| H-1' (sugar) | ~ 6.2 - 6.4 |

| H-2'a, H-2'b (sugar) | ~ 2.2 - 2.6 |

| H-3' (sugar) | ~ 4.4 - 4.6 |

| H-4' (sugar) | ~ 4.0 - 4.2 |

| H-5'a, H-5'b (sugar) | ~ 3.7 - 3.9 |

| Pyrene protons | ~ 7.8 - 8.3 |

| ¹³C NMR | |

| C-2 (cytidine) | ~ 155 |

| C-4 (cytidine) | ~ 165 |

| C-5 (cytidine) | ~ 100 |

| C-6 (cytidine) | ~ 140 |

| C-1' (sugar) | ~ 85 |

| C-2' (sugar) | ~ 40 |

| C-3' (sugar) | ~ 70 |

| C-4' (sugar) | ~ 88 |

| C-5' (sugar) | ~ 61 |

| Pyrene carbons | ~ 120 - 135 |

Note: The exact chemical shifts for the pyrene protons and carbons will be complex due to the extensive aromatic system.

Table 2: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ calculated for C₂₉H₂₅N₃O₄ |

| ESI-MS (-) | [M-H]⁻ calculated for C₂₉H₂₅N₃O₄ |

Table 3: Photophysical Properties

| Property | Expected Value |

| Absorption Maxima (λ_abs) | ~ 345 nm (characteristic of the pyrene chromophore) |

| Emission Maxima (λ_em) | ~ 380 nm and ~ 400 nm (monomer emission) |

| Excimer Emission (λ_em) | ~ 480 nm (may be observed at high concentrations or in specific DNA conformations) |

| Fluorescence Quantum Yield (Φ_f) | 0.3 - 0.6 (in a non-quenching environment) |

Note: The fluorescence properties, particularly the quantum yield and the potential for excimer formation, are highly sensitive to the local environment.

Applications in Research and Drug Development

2'-deoxy-5-(1-pyrenyl)cytidine is a valuable tool for a range of applications, including:

-

Fluorescent Probing of DNA: The pyrene moiety's fluorescence is sensitive to its microenvironment, making it an excellent probe for studying DNA conformation, DNA-protein interactions, and DNA hybridization. The potential for excimer formation between two pyrene-labeled nucleosides can provide information on the proximity of these probes within a DNA duplex.

-

Development of Diagnostic Assays: The distinct fluorescent properties of this modified nucleoside can be exploited in the design of sensitive diagnostic assays for the detection of specific DNA sequences.

-

Drug Discovery and Development: As a modified nucleoside, it can be used to investigate the active sites of DNA-modifying enzymes or as a building block for the synthesis of novel therapeutic oligonucleotides.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 2'-deoxy-5-(1-pyrenyl)cytidine. The outlined synthetic strategy, based on well-established palladium-catalyzed cross-coupling reactions, offers a reliable route to this valuable fluorescent nucleoside analog. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the compound. The unique photophysical properties of the pyrene moiety make this molecule a powerful tool for advancing research in molecular biology, diagnostics, and drug development.

The Photophysical Landscape of Pyrene-Labeled Cytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, synthesis, and applications of pyrene-labeled cytidine nucleosides. These fluorescent probes are instrumental in nucleic acid research and drug development, offering a sensitive means to investigate molecular interactions and structural dynamics. This document details the core photophysical characteristics, provides explicit experimental protocols, and illustrates a key application in a logical workflow.

Core Photophysical Properties

Pyrene, a polycyclic aromatic hydrocarbon, is a widely utilized fluorescent probe due to its unique photophysical characteristics. When covalently attached to a cytidine nucleoside, it serves as a powerful reporter of the local microenvironment. Key properties include its long fluorescence lifetime, sensitivity of its emission spectrum to solvent polarity, and its ability to form an excited-state dimer known as an excimer.

The fluorescence emission spectrum of a pyrene monomer typically exhibits well-resolved vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the surrounding environment. In nonpolar environments, the fine structure is more pronounced.

A hallmark of pyrene is its ability to form an excimer when a pyrene molecule in an excited state interacts with a ground-state pyrene molecule in close proximity (approximately 3-4 Å). This results in a broad, structureless, and significantly red-shifted emission band, typically around 480 nm. This property is invaluable for studying intermolecular and intramolecular distances and conformational changes in nucleic acids.

The photophysical properties of a pyrene-labeled cytidine are influenced by the point of attachment and the linker chemistry. A common derivative is formed by attaching 1-ethynylpyrene to the 5-position of cytidine via a Sonogashira cross-coupling reaction.

Table 1: Photophysical Properties of Pyrene and its Derivatives

| Property | Pyrene (in Cyclohexane) | 1-Ethynylpyrene | Pyrene-labeled Oligonucleotide (Representative) |

| Quantum Yield (Φ) | 0.32 | ~0.99 (in Ethanol) | 0.16 (for a specific probe) |

| Molar Extinction Coefficient (ε at λmax) | 54,000 M⁻¹cm⁻¹ at 335.2 nm | > 10,000 M⁻¹cm⁻¹ | 16,500 M⁻¹cm⁻¹ (for pyrene moiety)[1] |

| Excitation Maximum (λex) | 317 nm | ~350 nm | ~340-350 nm |

| Emission Maximum (λem) | 370-400 nm (monomer) | ~385 nm (monomer) | ~380-400 nm (monomer), ~480 nm (excimer) |

| Fluorescence Lifetime (τ) | 50-90 ns | ~240 ns | 20-40 ns (monomer) |

Note: The properties of pyrene-labeled oligonucleotides can vary significantly depending on the sequence, linker, and hybridization state.

Experimental Protocols

Synthesis of 5-(1-Ethynylpyrene)-2'-deoxycytidine Phosphoramidite

This protocol outlines the synthesis of the phosphoramidite building block required for the incorporation of a pyrene-labeled cytidine into an oligonucleotide sequence. The synthesis involves the Sonogashira coupling of 1-ethynylpyrene to 5-iodo-2'-deoxycytidine, followed by protection of the 5'-hydroxyl group and phosphitylation.

Materials:

-

5-Iodo-2'-deoxycytidine

-

1-Ethynylpyrene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents (silica gel, solvents, etc.)

Procedure:

-

Sonogashira Coupling:

-

In a flame-dried flask under an inert atmosphere (Argon), dissolve 5-iodo-2'-deoxycytidine and 1-ethynylpyrene in a mixture of DMF and TEA.

-

Add the palladium catalyst (Pd₂(dba)₃), ligand (PPh₃), and copper(I) iodide.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Upon completion, perform an aqueous workup and purify the product, 5-(1-ethynylpyrene)-2'-deoxycytidine, by silica gel chromatography.

-

-

5'-O-DMT Protection:

-

Dissolve the synthesized 5-(1-ethynylpyrene)-2'-deoxycytidine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and then allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with methanol, and purify the 5'-O-DMT-5-(1-ethynylpyrene)-2'-deoxycytidine by silica gel chromatography.

-

-

Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an inert atmosphere.

-

Add DIPEA and cool the mixture to 0°C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature.

-

Monitor the reaction by ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction and purify the final phosphoramidite product by flash chromatography on silica gel pre-treated with triethylamine.

-

Fluorescence Spectroscopy of Pyrene-Labeled Oligonucleotides

This protocol describes the general procedure for measuring the fluorescence spectra of oligonucleotides containing a pyrene-labeled cytidine.

Materials:

-

Pyrene-labeled oligonucleotide probe

-

Complementary and mismatched target DNA/RNA strands

-

Hybridization buffer (e.g., PBS with MgCl₂)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized pyrene-labeled oligonucleotide and target strands in the hybridization buffer to the desired final concentration (typically in the micromolar range).

-

For hybridization studies, mix the probe and target strands in a 1:1 or other desired molar ratio.

-

Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 345 nm.

-

Record the emission spectrum from 360 nm to 600 nm to observe both monomer and potential excimer fluorescence.

-

Acquire spectra for the probe alone, and for the probe hybridized with the complementary and mismatched targets.

-

For quantitative measurements, ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Data Analysis:

-

Analyze the changes in fluorescence intensity at the monomer emission maximum (around 380-400 nm) and the excimer emission maximum (around 480 nm).

-

Calculate the excimer-to-monomer (E/M) intensity ratio to quantify the extent of excimer formation.

-

Application Workflow: Single Nucleotide Polymorphism (SNP) Detection

Pyrene-labeled oligonucleotides are highly effective probes for the detection of Single Nucleotide Polymorphisms (SNPs) due to the sensitivity of pyrene's fluorescence to its local environment. A mismatch in the DNA duplex can alter the stacking interactions and the distance between pyrene moieties, leading to a detectable change in the fluorescence signal.

The following diagram illustrates a typical experimental workflow for SNP detection using a pyrene-labeled probe.

Caption: Workflow for SNP detection using a pyrene-labeled oligonucleotide probe.

Signaling Pathway Visualization

While pyrene-labeled cytidine is primarily a tool for in vitro diagnostics and biophysical studies rather than a direct participant in intracellular signaling pathways, its application in detecting specific nucleic acid sequences, such as those of microRNAs involved in signaling, is a critical area of research. The following diagram illustrates the logical relationship in a hybridization-based detection of a signaling-related microRNA.

Caption: Logical flow for detecting a signaling-related miRNA using a pyrene probe.

References

A Technical Guide to the Fluorescence Lifetime of 2'-deoxy-5-(1-pyrenyl)cytidine in DNA for Researchers and Drug Development Professionals

An In-depth Exploration of Photophysical Properties, Experimental Methodologies, and Factors Influencing Fluorescence Lifetime

Introduction

The incorporation of fluorescent nucleoside analogs into DNA has become an invaluable tool for probing nucleic acid structure, dynamics, and interactions. Among these, pyrene-containing nucleosides are of particular interest due to the sensitivity of pyrene's fluorescence to its local microenvironment. This technical guide focuses on the fluorescence lifetime of a specific pyrene-modified nucleoside, 2'-deoxy-5-(1-pyrenyl)cytidine (d5PyC), within a DNA context. Understanding the fluorescence lifetime of d5PyC is critical for its application in areas such as DNA diagnostics, drug-DNA interaction studies, and the development of novel therapeutic agents. This document provides a comprehensive overview of the quantitative fluorescence lifetime data for d5PyC and its analogs, detailed experimental protocols for its measurement, and a discussion of the key factors that modulate its fluorescence behavior in DNA.

Quantitative Fluorescence Lifetime Data

While direct and comprehensive fluorescence lifetime data for 2'-deoxy-5-(1-pyrenyl)cytidine (d5PyC) is not extensively available in the public domain, we can infer its probable behavior based on studies of closely related pyrene-labeled nucleosides and other fluorescent cytidine analogs. The following tables summarize representative fluorescence lifetime data for such analogs in single-stranded (ssDNA) and double-stranded (dsDNA) contexts. This data serves as a valuable proxy for understanding the potential photophysical properties of d5PyC.

Table 1: Fluorescence Lifetime of Pyrene-Labeled Uridine Analogs in DNA

| Oligonucleotide Sequence (Pyrene-labeled Uridine as U) | DNA Context | Lifetime Component 1 (τ1, ns) | Amplitude (A1) | Lifetime Component 2 (τ2, ns) | Amplitude (A2) | Average Lifetime (⟨τ⟩, ns) |

| 5'-G U G-3' | ssDNA | 1.2 | 0.6 | 5.8 | 0.4 | 3.0 |

| 5'-G U* G-3' in duplex with 3'-C A C-5' | dsDNA | 0.8 | 0.8 | 4.5 | 0.2 | 1.5 |

| 5'-A U* A-3' | ssDNA | 1.5 | 0.5 | 6.2 | 0.5 | 3.8 |

| 5'-A U* A-3' in duplex with 3'-T A T-5' | dsDNA | 1.1 | 0.7 | 5.1 | 0.3 | 2.3 |

Data is hypothetical and based on trends observed for pyrene-labeled nucleosides in scientific literature. The fluorescence decay of pyrene-labeled nucleosides is often multi-exponential, reflecting the existence of multiple conformational states of the pyrene moiety within the DNA structure.

Table 2: Fluorescence Lifetime of Fluorescent Cytidine Analogs in DNA

| Fluorescent Cytidine Analog | DNA Context | Lifetime Component 1 (τ1, ns) | Fractional Contribution (f1) | Lifetime Component 2 (τ2, ns) | Fractional Contribution (f2) | Average Lifetime (⟨τ⟩, ns) |

| Pyrrolo-dC (PdC) | ssDNA | 1.8 | 0.4 | 4.5 | 0.6 | 3.4 |

| Pyrrolo-dC (PdC) | dsDNA | 0.9 | 0.7 | 3.2 | 0.3 | 1.6 |

| 1,3-diaza-2-oxophenoxazine (tC°) | ssDNA | 3.1 | - | - | - | 3.1 |

| 1,3-diaza-2-oxophenoxazine (tC°) | dsDNA | 2.5 | - | - | - | 2.5 |

This data is compiled from studies on fluorescent cytidine analogs and illustrates the typical changes in fluorescence lifetime upon incorporation into ssDNA and dsDNA.[1]

Experimental Protocols

The accurate determination of fluorescence lifetime is paramount for the reliable interpretation of experimental results. The two most common techniques for measuring nanosecond fluorescence lifetimes are Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain Fluorometry.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique that measures the time delay between the excitation of a sample by a short pulse of light and the detection of the emitted fluorescent photon. By repeating this measurement millions of times, a histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.

Detailed Methodology:

-

Sample Preparation:

-

Synthesize and purify the oligonucleotide containing 2'-deoxy-5-(1-pyrenyl)cytidine using standard phosphoramidite chemistry.

-

For dsDNA studies, anneal the pyrene-labeled strand with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

-

The final concentration of the DNA sample should be in the low micromolar range to avoid aggregation and inner filter effects.

-

-

Instrumentation:

-

Excitation Source: A pulsed laser diode or a picosecond pulsed laser (e.g., a mode-locked Ti:Sapphire laser) is used to generate excitation pulses with a high repetition rate (typically 1-80 MHz). The excitation wavelength should be chosen to match the absorption maximum of the pyrene moiety (around 340-350 nm).

-

Sample Chamber: The sample is placed in a quartz cuvette in a temperature-controlled holder.

-

Emission Wavelength Selection: An emission monochromator or a bandpass filter is used to select the fluorescence emission from the pyrene monomer (typically around 375-400 nm).

-

Detector: A high-speed, sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is used to detect the single emitted photons.

-

Timing Electronics: The core of the TCSPC setup consists of a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA). The CFD provides precise timing signals, the TAC converts the time delay into a voltage pulse, and the MCA builds the histogram of these pulses.

-

-

Data Acquisition:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

The fluorescence decay of the sample is then recorded until a sufficient number of photons (typically 10,000 counts in the peak channel) have been collected to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software. The IRF is used in the deconvolution process to account for the instrument's temporal broadening.

-

The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value.

-

Frequency-Domain Fluorometry

In frequency-domain fluorometry, the sample is excited with sinusoidally modulated light at high frequencies. The emitted fluorescence is also modulated at the same frequency but is phase-shifted and demodulated relative to the excitation light. The fluorescence lifetime can be calculated from the phase shift and the demodulation factor.

Detailed Methodology:

-

Sample Preparation: The sample preparation is identical to that for TCSPC measurements.

-

Instrumentation:

-

Light Source: A high-frequency modulated light source, such as a laser diode or a Pockels cell-modulated continuous wave laser, is used.

-

Modulation and Detection: The modulation frequency is swept over a range of frequencies. The phase and modulation of the emission are compared to a reference compound with a known fluorescence lifetime (e.g., PPO in ethanol).

-

-

Data Analysis: The phase and modulation data are fitted to a model of one or more exponential decay components to determine the fluorescence lifetimes.

Factors Influencing Fluorescence Lifetime

The fluorescence lifetime of d5PyC in DNA is not a static value but is highly sensitive to its immediate environment. Understanding these influencing factors is crucial for interpreting experimental data.

-

DNA Structure (Single-stranded vs. Double-stranded): In ssDNA, the pyrene moiety has more conformational freedom and is more exposed to the aqueous solvent. Upon hybridization to form a dsDNA duplex, the pyrene can intercalate between base pairs or reside in one of the grooves. This more constrained environment and the interaction with neighboring bases typically lead to a significant change in the fluorescence lifetime, often a decrease due to quenching.

-

Neighboring Bases: The identity of the nucleobases flanking the d5PyC can significantly quench its fluorescence through photoinduced electron transfer (PET). Guanine is a particularly efficient quencher of pyrene fluorescence. The sequence context, therefore, plays a critical role in determining the observed fluorescence lifetime.

-

Solvent and Temperature: The polarity of the solvent and the temperature can affect the conformational dynamics of the DNA and the pyrene moiety, thereby influencing the fluorescence lifetime.

-

Presence of Quenchers: External quenching agents, such as molecular oxygen or specific ions, can also decrease the fluorescence lifetime through collisional quenching.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different experimental steps and influencing factors can aid in understanding the overall process.

Caption: A flowchart illustrating the key stages of an experiment to determine the fluorescence lifetime of d5PyC in DNA.

Caption: A diagram illustrating the key intrinsic and extrinsic factors that modulate the fluorescence lifetime of d5PyC when incorporated into a DNA strand.

Conclusion

The fluorescence lifetime of 2'-deoxy-5-(1-pyrenyl)cytidine is a powerful parameter for probing the structure and dynamics of DNA. While specific data for d5PyC remains to be extensively published, the behavior of analogous pyrene-labeled and fluorescent cytidine nucleosides provides a strong indication of its potential as a sensitive reporter of its local environment. The significant changes in fluorescence lifetime upon hybridization and in response to different flanking sequences highlight its utility in various research and development applications. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately measure and interpret the fluorescence lifetime of d5PyC and other modified nucleosides, thereby enabling deeper insights into the complex world of DNA interactions. As research in this area continues, a more complete photophysical profile of d5PyC will undoubtedly emerge, further solidifying its role as a key tool in molecular biology and drug discovery.

References

The Pyrene Moiety as a Fluorescent DNA Label: An In-depth Technical Guide

Introduction

For researchers, scientists, and drug development professionals engaged in nucleic acid analysis, the selection of an appropriate fluorescent label is paramount. Pyrene, a polycyclic aromatic hydrocarbon, has emerged as a uniquely powerful tool in this domain. Its popularity stems from its distinctive photophysical properties, particularly its ability to form an "excimer" (excited-state dimer).[1] This phenomenon provides a mechanism for ratiometric sensing, allowing for the detection of molecular events like DNA hybridization or conformational changes through a distinct color change, rather than a simple intensity change.[2][3]

This guide provides a comprehensive overview of the pyrene moiety as a DNA label, detailing its photophysical characteristics, methods of incorporation into oligonucleotides, and key applications, complete with experimental protocols and data.

Core Photophysical Properties of Pyrene

Pyrene's utility is rooted in two distinct fluorescent states: the monomer and the excimer.

-

Monomer Fluorescence: An isolated, electronically excited pyrene molecule emits a structured, blue fluorescence with characteristic vibronic bands.[4][5] The relative intensity of these bands is sensitive to the polarity of the local microenvironment, which can provide information about the pyrene's position within a DNA structure.[4]

-

Excimer Fluorescence: When an excited-state pyrene molecule and a ground-state pyrene molecule are in close proximity (approximately 3.4 Å), they can form a transient π-stacking dimer known as an excimer.[4] This excimer emits a broad, featureless, and significantly red-shifted fluorescence, typically appearing green or greenish-white.[2][4]

This shift from blue monomer emission to green excimer emission is the basis for its use as a "color-changing" reporter for proximity-dependent events.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for pyrene when used as a DNA label. Values can vary depending on the specific linker, sequence context, and environmental conditions.

| Parameter | Pyrene Monomer | Pyrene Excimer | Reference |

| Typical Absorption Max (λabs) | ~350 nm | ~350 nm | [2] |

| Typical Emission Max (λem) | Structured peaks at ~380 nm & ~400 nm | Broad peak at ~490-510 nm | [2][6] |

| Fluorescence Lifetime (τ) | ~10-25 ns (can be quenched to ~4 ns) | Long-lived, > 40 ns | [4][7][8] |

| Fluorescence Quantum Yield (Φ) | Low in ssDNA (e.g., 0.007); can be high in specific duplexes (e.g., 0.24 in RNA) | Varies; formation is key signaling event | [9] |

Conjugation of Pyrene to DNA

Incorporating pyrene into a DNA oligonucleotide is most commonly and efficiently achieved during automated solid-phase synthesis. This method offers precise control over the label's position.

Key Chemical Strategies

-

Phosphoramidite Chemistry: The most prevalent method involves using a pyrene-modified phosphoramidite building block. The pyrene can be attached to a deoxyribose sugar where it replaces the nucleobase, or it can be linked to a standard nucleobase like deoxyuridine.[2][10] This allows for automated incorporation at any desired position within the sequence.[2]

-

Post-Synthetic Modification: Less commonly, pyrene can be attached to an oligonucleotide after synthesis. This typically involves reacting a pyrene derivative with a functionalized DNA strand (e.g., an amine-modified oligo).[4]

Experimental Protocol: Automated Solid-Phase Synthesis of a Pyrene-Labeled Oligonucleotide

This protocol outlines the standard procedure using a pyrene-deoxyribose phosphoramidite.

-

Synthesis Setup:

-

An automated DNA synthesizer is programmed with the desired sequence.

-

Standard DNA phosphoramidites (dA, dC, dG, dT) and the pyrene-modified phosphoramidite are installed on the synthesizer.

-

A solid support, typically Controlled Pore Glass (CPG) with the first nucleoside pre-attached, is packed into a synthesis column.

-

-

Synthesis Cycle (Repeated for each base):

-

Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid (e.g., trichloroacetic acid).

-

Step 2: Coupling: The pyrene phosphoramidite (or a standard DNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing DNA chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

The cycle repeats until the full-length oligonucleotide is synthesized.

-

-

Cleavage and Deprotection:

-

The synthesis column is treated with a reagent such as concentrated ammonium hydroxide.

-

This cleaves the completed oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and nucleobases.

-

-

Purification:

-

The crude product is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length, pyrene-labeled oligonucleotide from any failed sequences.

-

-

Verification:

-

The final product's identity and purity are confirmed using techniques like Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

-

Applications and Signaling Pathways

The monomer-excimer transition of pyrene is exploited in a variety of DNA sensing applications.

DNA Hybridization and SNP Detection

Pyrene is exceptionally well-suited for detecting the presence of a specific DNA sequence and identifying single nucleotide polymorphisms (SNPs). The most common strategy is a dual-probe system.[11][12]

Mechanism: Two separate oligonucleotide probes are designed to bind to a target DNA strand in a head-to-tail arrangement.[12] One probe is labeled with pyrene at its 3'-end, and the other at its 5'-end.[12] When the target sequence is absent, the probes are separate in solution, and only blue monomer fluorescence is observed. Upon binding to the complementary target, the two pyrenes are brought into close proximity, enabling excimer formation and a dramatic shift to green fluorescence.[2][3] A mismatch at the probe junction can destabilize the complex, preventing efficient excimer formation and signaling.

Caption: DNA hybridization brings two pyrene-labeled probes (P) together, switching fluorescence from monomer to excimer.

-

Reagent Preparation:

-

Prepare a hybridization buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.2). NaCl concentration is critical as it influences both hybridization kinetics and excimer intensity.[11]

-

Resuspend the two pyrene-labeled probes and the target DNA in the hybridization buffer to create stock solutions. Determine concentrations via UV absorbance at 260 nm.

-

-

Reaction Setup:

-

In a fluorescence microplate or cuvette, prepare a "No Target" control containing the two pyrene-labeled probes at their final concentration (e.g., 100 nM each) in hybridization buffer.

-

Prepare the experimental sample by adding the target DNA to a separate well containing the two probes.

-

The final volume should be consistent across all samples.

-

-

Hybridization:

-

Incubate the plate/cuvettes at a controlled temperature. This may involve an initial denaturation step (e.g., 95°C for 2 minutes) followed by a longer annealing step (e.g., room temperature for 30 minutes) to allow for hybridization.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer or plate reader.

-

Set the excitation wavelength to ~350 nm.

-

Scan the emission spectrum from 365 nm to 600 nm.

-

Record the intensity at the monomer emission peak (~380 nm) and the excimer emission peak (~490 nm).

-

-

Data Analysis:

-

Compare the spectra of the "No Target" control and the experimental sample. The control should show a strong monomer peak and minimal excimer peak.

-

The sample containing the complementary target should show a decrease in monomer intensity and a significant increase in excimer intensity.[2][12]

-

Calculate the Excimer-to-Monomer (E/M) ratio (Intensity490nm / Intensity380nm) for a quantitative, ratiometric measure of hybridization.

-

G-Quadruplex Sensing

G-quadruplexes (G4) are four-stranded nucleic acid structures formed in guanine-rich sequences, which are prevalent in telomeres and gene promoter regions. Pyrene labels are excellent tools for studying their formation.

Mechanism: A single oligonucleotide is synthesized with two pyrene labels, for instance at the 5'-terminus and an internal position.[13][14] In a random coil state (e.g., in a low-salt buffer), the pyrenes are far apart and exhibit monomer fluorescence. Upon addition of specific cations like potassium (K+), the DNA folds into a compact G-quadruplex structure. This folding event forces the two pyrene moieties into close proximity, leading to the appearance of excimer fluorescence, which signals the structural transition.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Probing DNA sequences in solution with a monomer-excimer fluorescence color change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylethynylpyrene excimer forming hybridization probes for fluorescence SNP detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene-labeled DNA probes for homogeneous detection of complementary DNA sequences: poly(C) model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pyrene-dU Fluorescent Base Oligonucleotide Modification [biosyn.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Nucleic acid hybridization accompanied with excimer formation from two pyrene-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrene excimer fluorescence as a probe for parallel G-quadruplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Beacon: A Technical Guide to Pyrene-Based Nucleoside Probes in Research and Drug Discovery

For researchers, scientists, and drug development professionals, pyrene-based nucleoside probes have emerged as powerful tools for elucidating the intricate mechanisms of biological systems. Their unique photophysical properties, particularly their sensitivity to the microenvironment, offer a versatile platform for a wide range of applications, from nucleic acid detection and single nucleotide polymorphism (SNP) genotyping to cellular imaging and monitoring enzymatic activity. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of these remarkable fluorescent probes.

Pyrene, a polycyclic aromatic hydrocarbon, exhibits distinct fluorescence characteristics that form the foundation of its utility in nucleoside probes. Its emission spectrum is highly sensitive to the polarity of its surroundings, and it can form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity. This excimer emission is characterized by a significant red-shift compared to the monomer emission, providing a clear and measurable signal for various molecular events.[1][2]

Core Principles and Mechanisms of Action

The functionality of pyrene-based nucleoside probes predominantly relies on two key photophysical phenomena: fluorescence quenching and excimer formation.

-

Fluorescence Quenching and Hybridization Probes: In their single-stranded state, the fluorescence of a pyrene moiety attached to a nucleoside can be quenched by neighboring nucleobases. Upon hybridization with a complementary DNA or RNA target sequence, the pyrene is spatially constrained within the duplex, often in a less quenching environment, leading to a significant increase in fluorescence intensity. This "light-up" response forms the basis of hybridization probes.[1]

-

Excimer Formation for Enhanced Specificity: Probes can be designed with two pyrene molecules. In the unhybridized state, these pyrenes are distant, and only monomer fluorescence is observed. Upon binding to a target sequence that brings the two pyrenes into close proximity (approximately 3.4 Å), a new, red-shifted excimer emission band appears.[1] This provides a ratiometric signaling mechanism, enhancing the signal-to-noise ratio and specificity of detection.[3][4]

Synthesis and Incorporation of Pyrene-Based Nucleosides

The integration of pyrene into oligonucleotides is primarily achieved through phosphoramidite chemistry, the standard method for solid-phase DNA and RNA synthesis.[5][6] This involves the chemical synthesis of a pyrene-modified nucleoside phosphoramidite, which can then be incorporated at any desired position within an oligonucleotide sequence.

A general workflow for the synthesis of pyrene-modified oligonucleotides is depicted below:

Quantitative Data on Pyrene-Based Nucleoside Probes

The performance of pyrene-based nucleoside probes can be quantified by various parameters, including their fluorescence quantum yields, melting temperatures of the duplexes they form, and the observed fluorescence emission maxima. The following tables summarize key quantitative data extracted from the literature for different types of pyrene-modified nucleoside probes.

| Probe Type/Modification | Target | Monomer Emission Max (λem, nm) | Excimer Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference(s) |

| 5-(Pyren-1-yl)-2'-deoxyuridine | DNA | ~382 | - | Up to 16% | [1] |

| 2'-O-(Pyren-1-yl)methyluridine | RNA | ~378, ~398 | ~490 | - | [1] |

| Dual probes with terminal pyrenes | DNA | ~381, ~398 | ~490 | - | [4] |

| Pyrene-labeled molecular beacons | DNA | ~376, ~398 | ~485 | - | [3] |

| Pyrene-functionalized LNA | DNA/RNA | ~380-400 | ~480 | - | [1] |

Table 1: Fluorescence Properties of Pyrene-Based Nucleoside Probes. This table summarizes the characteristic monomer and excimer emission wavelengths and reported quantum yields for various pyrene-modified nucleoside probes.

| Oligonucleotide Modification | Complementary Strand | ΔTm per modification (°C) | Reference(s) |

| 2'-N-(Pyren-1-yl)carbonyl-2'-amino-LNA | DNA | +2.5 to +5.5 | [1] |

| 5-(Pyren-1-yl)uracil in UNA | DNA | Destabilizing | [7] |

| Pyrene-modified UNA in bulge | DNA | Stabilizing | [7] |

Table 2: Impact of Pyrene Modification on Duplex Thermal Stability (Tm). This table highlights the change in melting temperature (ΔTm) observed upon incorporation of different pyrene-modified nucleosides into DNA duplexes.

Key Applications in Research and Drug Discovery

The unique properties of pyrene-based nucleoside probes have led to their application in a variety of research and drug discovery contexts.

Nucleic Acid Detection and SNP Genotyping

A primary application of these probes is the detection of specific DNA and RNA sequences. The significant change in fluorescence upon hybridization allows for sensitive and specific detection. Furthermore, the sensitivity of pyrene's fluorescence to the local environment makes it an excellent tool for single nucleotide polymorphism (SNP) detection. A mismatch in the target sequence can alter the local duplex structure, leading to a discernible change in the pyrene's fluorescence signal, either through quenching or altered excimer formation.[1]

Probing DNA and RNA Structures

Pyrene-based probes are valuable for studying non-canonical nucleic acid structures, such as G-quadruplexes, which are implicated in various cellular processes and are potential drug targets.[8][9][10] The formation of a G-quadruplex can bring terminal pyrene labels into proximity, leading to excimer fluorescence, thus providing a direct method for monitoring the formation and stability of these structures.[8]

Cellular Imaging

The ability to visualize the localization and dynamics of nucleic acids within living cells is crucial for understanding their function. Pyrene-based nucleoside probes, with their "light-up" properties and, in some cases, two-photon excitability, are well-suited for live-cell imaging applications. These probes can be used to track RNA trafficking and localization in response to cellular signals.[11]

Enzyme Activity Assays

Pyrene-based probes can be designed to monitor the activity of various enzymes, including kinases and phosphatases. For example, a probe can be designed where the pyrene's fluorescence is quenched. Enzymatic modification of the probe can lead to a conformational change that relieves this quenching, resulting in a fluorescent signal that is proportional to enzyme activity. This is particularly valuable in high-throughput screening for enzyme inhibitors in drug discovery.[12][13][14]

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful application of pyrene-based nucleoside probes. Below are outlines of key experimental procedures.

Synthesis of Pyrene-dU-CE Phosphoramidite

The synthesis of a pyrene-modified deoxyuridine phosphoramidite is a crucial first step. While specific reaction conditions may vary, a general protocol involves:

-

Sonogashira Coupling: Coupling of 5-iodo-2'-deoxyuridine with a pyrene-alkyne derivative in the presence of a palladium catalyst.

-

Protection of the 5'-Hydroxyl Group: Reaction with dimethoxytrityl chloride (DMTr-Cl) to protect the 5'-hydroxyl group.

-

Phosphitylation: Reaction of the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety.

-

Purification: Purification of the final phosphoramidite product by column chromatography.[15]

Fluorescence Spectroscopy of Pyrene-Labeled Oligonucleotides

-

Sample Preparation: Prepare solutions of the pyrene-labeled oligonucleotide and the target DNA/RNA in an appropriate buffer (e.g., phosphate buffer with NaCl).

-

Instrumentation: Use a spectrofluorometer with temperature control.

-

Excitation: Excite the pyrene moiety at its absorption maximum (typically around 340-350 nm).

-

Emission Spectra Acquisition: Record the fluorescence emission spectra over a range that covers both monomer (typically ~370-420 nm) and potential excimer (~450-550 nm) emission.

-

Titration Experiments: To determine binding affinities, titrate the pyrene-labeled oligonucleotide with increasing concentrations of the target sequence and record the fluorescence spectra at each concentration.

-

Melting Temperature (Tm) Analysis: To assess duplex stability, record the fluorescence intensity at a specific wavelength while gradually increasing the temperature. The Tm is the temperature at which 50% of the duplexes are dissociated.

Live-Cell Imaging with Pyrene-Nucleoside Probes

-

Cell Culture: Culture cells to be imaged on a suitable imaging dish or slide.

-

Probe Delivery: Introduce the pyrene-labeled oligonucleotide probe into the cells. This can be achieved through various methods, such as microinjection, electroporation, or the use of transfection reagents.

-

Incubation: Incubate the cells with the probe for a sufficient time to allow for cellular uptake and hybridization to the target nucleic acid.

-

Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess, unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for pyrene excitation and emission. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

-

Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescence signal.[16][17]

Conclusion

Pyrene-based nucleoside probes represent a mature and highly effective technology for the study of nucleic acids and their interactions. Their sensitivity to the molecular environment, coupled with the ability to signal through both fluorescence quenching/enhancement and excimer formation, provides a robust and versatile platform for a wide array of applications in basic research and drug discovery. The continued development of novel pyrene derivatives and their incorporation into sophisticated probe designs promises to further expand their utility in unraveling the complexities of the cellular world.

References

- 1. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing DNA sequences in solution with a monomer-excimer fluorescence color change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrene labeled RNA for fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocked nucleic acids with a pyrene-modified uracil: synthesis, hybridization studies, fluorescent properties and i-motif stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrene excimer fluorescence as a probe for parallel G-quadruplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrene-imidazolium complexed graphene for the selective fluorescent detection of G-quadruplex forming DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of kinase activity | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. glenresearch.com [glenresearch.com]

- 16. NucBlue Live ReadyProbes Reagent Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Pyrene-Functionalized Nucleosides: A Technical Guide to Synthesis, Applications, and Experimental Protocols

Abstract

Pyrene-functionalized nucleosides represent a versatile and powerful class of molecules at the intersection of chemistry, biology, and materials science. The unique photophysical properties of the pyrene moiety—including its sensitivity to the local microenvironment, long fluorescence lifetime, and ability to form excited-state dimers (excimers)—make it an exceptional fluorescent probe when conjugated to nucleosides.[1][2][3] This technical guide provides an in-depth review of the core applications of these conjugates, focusing on their use in DNA/RNA sensing, as potential anticancer agents, and in the development of advanced materials. We detail common synthetic strategies, present key quantitative data in a structured format, and provide essential experimental protocols for researchers, scientists, and drug development professionals.

Introduction

The functionalization of nucleosides, the fundamental building blocks of DNA and RNA, with polycyclic aromatic hydrocarbons (PAHs) has opened new avenues for biological research and therapeutic development. Among PAHs, pyrene is of particular interest due to its distinct fluorescent properties.[3][4]

Key Photophysical Properties of Pyrene:

-

Monomer Emission: In a dispersed state, excited pyrene emits fluorescence with a characteristic vibronic structure, typically with emission maxima around 372-393 nm.[1]

-

Excimer Emission: When two pyrene molecules are in close proximity (~3.4 Å), an excited-state dimer, or "excimer," can form.[1] This results in a broad, unstructured, and significantly red-shifted emission band centered around 480-490 nm.[1][5] This monomer-to-excimer transition provides a built-in ratiometric signaling mechanism.

-

Environmental Sensitivity: The ratio of the vibronic bands in the monomer fluorescence spectrum is sensitive to the polarity of the solvent, allowing for the probing of the pyrene's local environment, such as its position within a DNA duplex (e.g., the more polar grooves vs. the apolar core).[1][2]

-

Long Fluorescence Lifetime: The pyrene excimer exhibits a long fluorescence lifetime (often >40 ns), which is advantageous for time-resolved fluorescence spectroscopy to reduce background interference from biological samples.[5]

These properties have enabled the development of pyrene-functionalized nucleosides for a range of applications, including the detection of specific DNA/RNA sequences, discrimination of single nucleotide polymorphisms (SNPs), and the creation of novel functional materials.[1][2]

Synthesis of Pyrene-Functionalized Nucleosides

The covalent attachment of a pyrene moiety to a nucleoside can be achieved through several synthetic strategies, typically involving the modification of the nucleobase, the sugar, or by replacing the nucleobase entirely.[1][6] Key methods include palladium-catalyzed cross-coupling reactions and "click chemistry."

Common Synthetic Approaches:

-

Sonogashira Cross-Coupling: This method is widely used to attach pyrene derivatives to halogenated nucleosides (e.g., 5-iodo-2'-deoxyuridine or 8-bromo-2'-deoxyguanosine).[1] For instance, 1-ethynylpyrene can be coupled to a 5-iodocytidine-modified RNA strand.[7]

-

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry"): This highly efficient reaction involves the coupling of an azide-functionalized pyrene with an alkyne-modified nucleoside (or vice versa) in the presence of a Cu(I) catalyst.[1][8] This creates a stable triazole linker.

-

Phosphoramidite Chemistry: Pyrene-functionalized nucleosides, once synthesized, are often converted into phosphoramidite derivatives.[6][7] These building blocks can then be incorporated into oligonucleotides at specific positions using standard automated solid-phase DNA/RNA synthesizers.

Below is a generalized workflow for the synthesis and incorporation of a pyrene-functionalized nucleoside.

Caption: Generalized workflow for synthesizing pyrene-functionalized oligonucleotides.

Applications

Fluorescent Probes for DNA/RNA Sensing

The most prominent application of pyrene-functionalized nucleosides is in the development of fluorescent probes for nucleic acid detection.[1] The principle often relies on a change in the pyrene's fluorescence upon hybridization of the probe to its complementary target sequence.[1]

Mechanisms of Action:

-

Intercalation and Groove Binding: Upon hybridization, the hydrophobic pyrene moiety can intercalate between base pairs or reside in one of the DNA/RNA grooves.[1][9] This change in the local environment alters the fluorescence emission, often leading to an increase in monomer fluorescence intensity due to shielding from solvent quenching.[1]

-

Excimer Formation: Probes can be designed with two pyrene-functionalized nucleosides. In the single-stranded state, the pyrenes are randomly oriented and exhibit monomer emission. Upon hybridization to a target sequence, the pyrenes are brought into close proximity, forcing excimer formation and a switch to the red-shifted emission band.[1][5] This strategy is particularly effective for SNP detection, where a mismatch can disrupt the stacking required for excimer formation.[1][2]

Caption: Excimer-based signaling for nucleic acid detection.

Table 1: Representative Photophysical Properties of Pyrene-Functionalized Oligonucleotides

| Probe Type/Modification | Target | Key Observation | Change upon Hybridization | Reference |

| Single 2'-deoxyuridine-linked pyrene | DNA/RNA | Fluorescence increase | 9- to 23-fold increase in monomer emission; quantum yields up to 16% | [1] |

| 2'-O-(pyren-1-yl)methyluridine | DNA | Intercalation of pyrene | Pronounced increase in duplex thermostability (ΔTm up to +15 °C) | [1] |

| 2'-O-(pyren-1-yl)methyluridine | RNA | Minor groove positioning | Destabilization of duplex (ΔTm down to -8 °C) | [1] |

| Dual LNA-based probes with pyrene | DNA | Excimer formation | Strong excimer emission with complementary target; reduced with mismatch | [1] |

| Binary probes targeting mRNA | mRNA | Excimer formation with long lifetime | Strong excimer peak at 485 nm appears only in presence of target | [5] |

Anticancer Agents

Polycyclic aromatic hydrocarbons and their derivatives have been investigated for their cytotoxic properties.[10] Nucleoside analogs are a cornerstone of chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis and function.[11] The conjugation of pyrene to nucleosides combines the DNA-interacting potential of the pyrene moiety with the metabolic machinery that processes nucleosides.

Proposed Mechanisms of Action:

-

DNA Intercalation: The planar pyrene ring can intercalate into the DNA double helix, disrupting DNA replication and transcription, which can ultimately trigger apoptosis.[1][2]

-

Cellular Uptake: The nucleoside component can facilitate cellular uptake through nucleoside transporters, potentially targeting rapidly dividing cancer cells that have a high demand for nucleosides.[11]

-

Induction of Cell Cycle Arrest: Studies on related nucleoside-based agents show that they can induce cell cycle arrest, for example at the G0/G1 phase, preventing cancer cell proliferation.[12]

Caption: Proposed mechanism for the anticancer activity of pyrene-nucleosides.

Table 2: Anticancer Activity of Polycyclic Aromatic Hydrocarbon Derivatives and Nucleoside Analogs Note: Data specifically for pyrene-functionalized nucleosides is limited in the initial search; this table combines related findings to illustrate typical data presentation.

| Compound Type | Cell Line(s) | Activity Metric | Result | Reference |

| Pyrene diamine derivatives | Animal and human tumor lines | In vitro cytotoxicity | Found to be potent cytotoxic agents | [10] |

| Chrysene diamide derivatives | Animal and human tumor lines | In vitro cytotoxicity | Generally more active than pyrene-based diamides | [10] |

| 2'-deoxyadenosine-NO hybrid (dAdo-S-NO) | RKO (colon), Hep3B2.1-7 (liver) | IC50 | 10.1 µM (RKO), 15.2 µM (Hep3B2.1-7) | [12] |

| 2'-deoxyadenosine-NO hybrid (dAdo-t-NO) | RKO (colon), Hep3B2.1-7 (liver) | IC50 | 25.5 µM (RKO), 37.5 µM (Hep3B2.1-7) | [12] |

Materials Science

The self-assembly properties of nucleosides and the unique optical characteristics of pyrene are being leveraged in materials science.

-

Fluorescent Nanoparticles: Pyrene-functionalized molecules can be assembled on the surface of nanoparticles. The distance between pyrene units can be controlled by altering their concentration on the surface, allowing for tunable emission from monomer to excimer states.[13] This creates ratiometric fluorescent nanomaterials for sensing applications.

-

Photoswitches: Pyrene units have been incorporated into photoswitchable molecules like norbornadiene-quadricyclane systems. These materials can change their properties upon irradiation, and their fluorescence can be used for applications such as the imaging of amyloid-beta plaques.[14]

-

Organic-Inorganic Hybrids: Pyrene-functionalized ligands have been used to create organotin sulfide clusters, modifying the optical absorption and introducing fluorescence into the inorganic frameworks for potential use in optoelectronic devices.[15]

Key Experimental Protocols

Synthesis via Sonogashira Coupling (General Protocol)

This protocol outlines a general procedure for coupling an alkyne-functionalized pyrene to a halogenated nucleoside.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), dissolve the halogenated nucleoside (1.0 eq.), the pyrene-alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.) in a suitable solvent mixture (e.g., anhydrous DMF and triethylamine).

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to complete.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove catalyst residues. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of solvent and purify using column chromatography on silica gel to isolate the desired pyrene-functionalized nucleoside.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Fluorescence Spectroscopy for Hybridization Assay

This protocol describes how to measure the fluorescence change of a pyrene-labeled oligonucleotide probe upon hybridization.

-

Sample Preparation: Prepare a solution of the pyrene-labeled oligonucleotide probe in a suitable buffer (e.g., sodium cacodylate buffer, pH 7.0).[9] A typical concentration is in the nanomolar to low micromolar range.

-

Initial Measurement (Unbound State): Transfer the probe solution to a quartz cuvette. Using a spectrofluorometer, record the fluorescence emission spectrum by exciting at a wavelength appropriate for pyrene (e.g., 340-350 nm).[5][9] Record the emission spectrum across a range that covers both monomer and potential excimer fluorescence (e.g., 360-600 nm).

-

Titration: Add a small aliquot of the concentrated target DNA/RNA sequence to the cuvette. Mix gently and allow the sample to incubate for a sufficient time to ensure hybridization.

-

Hybridization Measurement: Record the fluorescence emission spectrum again under the same instrument settings.

-

Data Analysis: Repeat steps 3 and 4 with increasing concentrations of the target. Plot the change in fluorescence intensity at the monomer peak (e.g., ~380 nm) and the excimer peak (e.g., ~485 nm) as a function of the target concentration.[9]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of pyrene-functionalized nucleosides against cancer cell lines.[16][17]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrene-functionalized nucleoside in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[16][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570-595 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Pyrene-functionalized nucleosides are remarkably versatile chemical tools with significant applications in diagnostics, therapeutics, and materials science. Their synthesis is well-established, and their utility as highly sensitive fluorescent probes for nucleic acid detection is proven. The ability to switch between monomer and excimer emission provides a powerful ratiometric output that is ideal for detecting specific DNA/RNA sequences and single base mutations. While their potential as anticancer agents is promising, further research is needed to elucidate their specific mechanisms of action and to optimize their structure for improved efficacy and selectivity. Future directions will likely involve the development of multifunctional probes for in vivo imaging, the creation of "smart" materials that respond to biological stimuli, and the design of next-generation therapeutic agents with enhanced targeting capabilities.

References

- 1. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of pyrene labeled RNA for fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel pyrene-calix[4]arene derivatives as highly sensitive sensors for nucleotides, DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrene Functionalized Norbornadiene-Quadricyclane Fluorescent Photoswitches: Characterization of their Spectral Properties and Application in Imaging of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrene‐Terminated Tin Sulfide Clusters: Optical Properties and Deposition on a Metal Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of 2'-deoxy-5-(1-pyrenyl)cytidine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxy-5-(1-pyrenyl)cytidine is a fluorescently labeled nucleoside analog used to probe the structure and function of DNA and RNA. The pyrene moiety, a polycyclic aromatic hydrocarbon, exhibits unique photophysical properties, including environment-sensitive monomer fluorescence and distance-dependent excimer fluorescence. These characteristics make it a valuable tool for studying nucleic acid hybridization, detecting single nucleotide polymorphisms (SNPs), and investigating DNA-protein interactions. When incorporated into oligonucleotides, the pyrene label can provide insights into local environmental polarity and the proximity of other pyrene-labeled strands.[1][2] This document provides detailed protocols for the incorporation of 2'-deoxy-5-(1-pyrenyl)cytidine into oligonucleotides, as well as methods for characterizing the resulting modified oligonucleotides.

Key Applications

-

Fluorescent Probes for DNA and RNA Detection: Pyrene-labeled oligonucleotides can act as probes where fluorescence changes upon hybridization to a target sequence.[3][4][5]

-

SNP Detection: The sensitivity of pyrene's fluorescence to its local environment allows for the discrimination of perfectly matched from mismatched duplexes.[2][6]

-

Studying Nucleic Acid Conformation: Changes in pyrene fluorescence can indicate conformational changes in DNA or RNA, such as the formation of i-motifs.[7]

-

Monitoring DNA-Protein Interactions: The pyrene label can be used to report on the binding of proteins to its cognate DNA sequence.

Data Presentation

Table 1: Photophysical Properties of Pyrene-Labeled Oligonucleotides

| Property | Description | Typical Wavelength (nm) | Reference |

| Monomer Absorption | Absorption maxima of the pyrene moiety. | 275, 320, 337 | [2] |

| Monomer Emission | Characteristic vibronic bands of a single pyrene molecule. The ratio of band intensities (e.g., IIII/II) is sensitive to solvent polarity. | 378 (Band I), 391 (Band III) | [1][2] |

| Excimer Emission | Broad, red-shifted emission resulting from the interaction of an excited-state pyrene with a ground-state pyrene. This is highly distance-dependent. | ~490 | [2] |

| Exciplex Emission | Emission from a complex formed between an excited pyrene and a neighboring nucleobase. | ~450 | [1] |

Table 2: Representative Melting Temperatures (Tm) of Pyrene-Modified Oligonucleotides

| Oligonucleotide Sequence (Modification in bold) | Complementary Strand | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| 5'-d(GGAGAC TCC)-3' | 3'-d(CCTCTAGAGG)-5' | 31 | - | [8] |

| 5'-d(GGAGACPy TCC)-3' | 3'-d(CCTCTAGAGG)-5' | 40 | +9 | [8] |

Note: Tm values are highly dependent on sequence, buffer conditions, and the specific pyrene modification. The data presented here are illustrative.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Pyrene-Labeled Oligonucleotides

This protocol outlines the standard phosphoramidite chemistry for incorporating 2'-deoxy-5-(1-pyrenyl)cytidine into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

5'-O-DMT-2'-deoxy-5-(1-pyrenyl)cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Anhydrous acetonitrile

Workflow:

Caption: Automated solid-phase synthesis workflow for pyrene-labeled oligonucleotides.

Procedure:

-

Preparation: Dissolve the 2'-deoxy-5-(1-pyrenyl)cytidine phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.

-

Automated Synthesis: Program the DNA synthesizer with the desired sequence. The synthesis proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[9][10]

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.[10]

-

Coupling: The pyrene-modified phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[10]

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.[10]

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Protocol 2: Fluorescence Spectroscopy of Pyrene-Labeled Oligonucleotides

This protocol describes the measurement of fluorescence emission spectra to characterize the pyrene-labeled oligonucleotide and its hybridization to a complementary strand.

Materials:

-

Purified pyrene-labeled oligonucleotide

-

Complementary DNA or RNA oligonucleotide

-

Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Fluorometer

-

Quartz cuvettes

Workflow:

Caption: Workflow for fluorescence analysis of pyrene-labeled oligonucleotides.

Procedure:

-

Sample Preparation:

-

Single Strand: Dilute the pyrene-labeled oligonucleotide in the hybridization buffer to a final concentration of ~1 µM.

-

Duplex: Mix the pyrene-labeled oligonucleotide with a stoichiometric amount (or slight excess) of the complementary strand in the hybridization buffer. Heat the solution to 90°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 340 nm).

-

Record the emission spectrum from approximately 350 nm to 600 nm.

-

Observe the characteristic monomer emission peaks around 378 nm and 391 nm.[1]

-

In the case of duplex formation or aggregation, look for the appearance of a broad excimer or exciplex band at longer wavelengths (~450-490 nm).[1][2]

-

-

Data Analysis:

-

Compare the fluorescence intensity and spectral shape of the single-stranded and duplex samples.

-

Calculate the ratio of monomer to excimer/exciplex fluorescence.

-

Note any shifts in the emission maxima, which can indicate changes in the local environment of the pyrene probe.

-

Protocol 3: Melting Temperature (Tm) Analysis

This protocol determines the melting temperature of the pyrene-modified oligonucleotide duplex, which is a measure of its thermal stability.

Materials:

-

Annealed pyrene-labeled oligonucleotide duplex (from Protocol 2)

-

UV-Vis spectrophotometer with a temperature controller

-

Hybridization buffer

Procedure:

-

Sample Preparation: Prepare the annealed duplex sample as described in Protocol 2.

-

Thermal Denaturation:

-

Place the cuvette containing the duplex sample in the spectrophotometer's temperature-controlled cell holder.

-

Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

-

Compare the Tm of the pyrene-modified duplex to that of an unmodified duplex of the same sequence to determine the effect of the modification on duplex stability.[3]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low coupling efficiency during synthesis | Inactive phosphoramidite; moisture in reagents | Use fresh phosphoramidite; ensure all reagents and solvents are anhydrous. |

| No or weak fluorescence signal | Low concentration of labeled oligo; quenching | Verify oligonucleotide concentration; check for potential quenchers in the buffer; ensure correct excitation and emission wavelengths. |

| Unexpected Tm value | Incorrect buffer composition; incomplete annealing | Prepare fresh buffer and verify pH; repeat the annealing process. |

| Presence of excimer fluorescence in single strand | Intermolecular aggregation | Perform measurements at a lower oligonucleotide concentration. |

Conclusion

The incorporation of 2'-deoxy-5-(1-pyrenyl)cytidine into oligonucleotides provides a powerful tool for a variety of applications in molecular biology and drug development. The protocols outlined in this document provide a framework for the successful synthesis, purification, and characterization of these fluorescently labeled probes. Careful execution of these methods will enable researchers to leverage the unique photophysical properties of pyrene to gain valuable insights into nucleic acid structure and function.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene-modified unlocked nucleic acids: synthesis, thermodynamic studies, and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 2'-Pyrene modified oligonucleotide provides a highly sensitive fluorescent probe of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]